molecular formula C8H8N2O3S B549257 Zonisamide CAS No. 68291-97-4

Zonisamide

Cat. No. B549257
CAS RN: 68291-97-4
M. Wt: 212.23 g/mol
InChI Key: UBQNRHZMVUUOMG-UHFFFAOYSA-N
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Description

Zonisamide is a sulfonamide anticonvulsant used to treat partial seizures in adults and teenagers at least 16 years old . It is chemically classified as a sulfonamide and unrelated to other antiseizure agents .


Synthesis Analysis

The synthesis of Zonisamide has been achieved by several routes, most of which begin by the conversion of 4-hydroxycoumarin into 1,2-benzisoxazole-3-acetic acid . An improved process for the preparation of Zonisamide involves reacting 1,2-benzisoxazole-3-methane-sulfonic acid with a halogenating agent in a first organic solvent to provide benzisoxazole methane sulfonyl halide, and then reacting benzisoxazole methane sulfonyl halide with an amine in a second organic solvent to form Zonisamide .


Molecular Structure Analysis

Zonisamide has a molecular formula of C8H8N2O3S, an average mass of 212.226 Da, and a mono-isotopic mass of 212.025558 Da . The structure of Zonisamide has been determined from powder X-ray diffraction data .


Chemical Reactions Analysis

Zonisamide undergoes moderate metabolism in the liver, primarily acetylation to form N-acetyl zonisamide (20%) and reduction to form 2-sulfamoylacetylphenol (50%), the latter being subsequently glucuronidated . The reduction of Zonisamide to 2-sulfamoylacetylphenol is mediated by the CYP3A4 isoenzyme .

Scientific Research Applications

Neuroprotection

  • Zonisamide exhibits neuroprotective effects. Studies highlight its significance in this area, particularly in experimental neurology contexts (Rösler, Arias-Carrión, & Höglinger, 2010).

Parkinson's Disease (PD)

  • Research indicates that Zonisamide improves clinical outcomes in Parkinson's disease (PD) patients, especially when used as an adjunct to other PD therapies. It modifies dopamine activity, offers protection in ischemia models, and influences antioxidant systems (Sonsalla, Wong, Winnik, & Buckley, 2010).
  • In another study, Zonisamide was found to have beneficial effects on PD patients, particularly in ameliorating symptoms and reducing 'wearing-off' phenomena (Murata, Horiuchi, & Kanazawa, 2001).

Epilepsy

  • Zonisamide is effective in the treatment of epilepsy, with studies supporting its use in various epileptic conditions (Kwan et al., 2015).
  • It has shown efficacy in juvenile myoclonic epilepsy, leading to significant improvements in EEG readings (Szaflarski, 2004).

Mechanisms of Action and Pharmacokinetics

  • The drug's chemistry, mechanism of action, and pharmacokinetics have been extensively studied. It blocks voltage-sensitive sodium channels and reduces T-type calcium currents, explaining its effectiveness against various seizures (Leppik, 2004).

Miscellaneous Applications

  • Zonisamide has been studied for potential use in managing epilepsy-related chronic pain, showing effectiveness in reducing seizure frequency and neuropathic pain symptoms (Hasegawa, 2004).
  • It also shows promise in treating brain tumor-related epilepsy, although more research is needed in this area (Maschio et al., 2009).

Safety And Hazards

Zonisamide may cause serious side effects. Some of these include eye pain or redness, changes in vision, decreased sweating, feeling very hot, increased or worsening seizures, skin rash, signs of metabolic acidosis, symptoms of a blood cell disorder, signs of a kidney stone, and severe skin reaction . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

1,2-benzoxazol-3-ylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3S/c9-14(11,12)5-7-6-3-1-2-4-8(6)13-10-7/h1-4H,5H2,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQNRHZMVUUOMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046023
Record name Zonisamide
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Molecular Weight

212.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Zonisamide
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Solubility

>31.8 [ug/mL] (The mean of the results at pH 7.4), Sparingly sol in chloroform, n-hexane. Sol in methanol, ethanol, ethyl acetate, and acetic acid., In water, 0.80 mg/L, temp not specified, 2.09e+00 g/L
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Vapor Pressure

3.3X10-6 mm Hg at 25 °C /Estimated/
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Mechanism of Action

The mechanism of action by which zonisamide controls seizures has not been fully established. However, its antiepileptic properties may be due to its effects on sodium and calcium channels. Zonisamide blocks sodium channels and reduces voltage-dependent, transient inward currents, stabilizing neuronal membranes and suppressing neuronal hypersynchronization. It affects T-type calcium currents, but has no effect on L-type calcium currents. Zonisamide suppresses synaptically-driven electrical activity by altering the synthesis, release, and degradation of neurotransmitters, such as glutamate, gamma-aminobutyric acid (GABA), dopamine, serotonin (5-hydroxytryptamine [5-HT]), and acetylcholine. Furthermore, it binds to the GABA/benzodiazepine receptor ionophore complex without producing changes in chloride flux. _In vitro_ studies have suggested that zonisamide does not affect postsynaptic GABA or glutamate responses, nor the neuronal or glial uptake of [3H]-GABA., The exact method by which zonisamide exerts its anticonvulsant effect is unknown. Some in vitro studies suggest a blockade of sodium channels, with consequent stabilization of neuronal membranes and suppression of neuronal hypersynchronization, whereas other in vitro studies have shown zonisamide to suppress synaptically-driven electrical activity without affecting postsynaptic GABA or glutamate responses. It appears then, that zonisamide dose not potentiate the synaptic activity of GABA. Zonisamide also serves as a weak inhibitor of carbonic anhydrase., Epileptiform discharges and behavioral seizures may be the consequences of excess excitation associated with the neurotransmitter glutamate, or from inadequate inhibitory effects associated with gamma-aminobutyric acid (GABA). Synaptic effects of these neurotransmitters are terminated by the action of transporter proteins that remove amino acids from the synaptic cleft. Excitation initiated by the synaptic release of glutamate is attenuated by the action of glial transporters glutamate-aspartate transporter (GLAST) and glutamate transporter-1 (GLT-1), and the neuronal transporter excitatory amino-acid carrier-1 (EAAC-1). GABA is removed from synaptic regions by the action of the transporters proteins GABA transporter-1 (GAT-1) and GABA transporter-3 (GAT-3). Albino rats with chronic, spontaneous recurrent seizures induced by the amygdalar injection of eCl3 were treated for 14 days with zonisamide (ZNS) (40 mg/kg, ip). Control animals underwent saline injection into the same amygdalar regions. Treatment control for both groups of intracerebrally injected animals was ip injection of equal volumes of saline. Western blotting was used to measure the quantity of glutamate and GABA transporters in hippocampus and frontal cortex. ZNS caused increase in the quantity of EAAC-1 protein in hippocampus and cortex and down regulation of the GABA transporter GAT-1. These changes occurred in both experimental and ZNS treated control animals. These data show that the molecular effect of ZNS, with up-regulation of EAAC-1 and decreased production of GABA transporters, should result in increased tissue and synaptic concentrations of GABA.
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Product Name

Zonisamide

Color/Form

White needles from ethyl acetate

CAS RN

68291-97-4
Record name Zonisamide
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Record name 1,2-Benzisoxazole-3-methanesulfonamide
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Melting Point

161-163 °C, 160-163 °C, 161 - 163 °C
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Record name Zonisamide
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Synthesis routes and methods I

Procedure details

A 250 ml three necked flask, equipped with mechanical stirrer, Dean-Stark trap and condenser, was charged with 1,2-benzisoxazole-3-methanesulfonic acid methyl ester (10 grams, 0.044 mole, obtained from a commercial vendor) and toluene (100 ml). The suspension was heated to reflux while azeotropic distillation of water was performed, during 2 hours. The mixture was thereafter cooled under nitrogen atmosphere to 10° C. and DMF (0.36 ml, 0.0044 mole, 0.1 molar equivalent) was added to the mixture. Oxalyl chloride (4.1 ml, 0.047 mole, 1.07 molar equivalent) was then added drop-wise at 10-15° C. during 30 minutes and the reaction mixture was heated to 40° C. and was kept at this temperature for 4 hours. Ammonia (gas) (3.0 grams, 4 molar equivalents) was then bubbled into the reaction mixture at 10-18° C. during 2 hours and the reaction mixture was kept at ambient temperature overnight. The obtained precipitate was collected by filtration and slurried in 25% ammonium hydroxide (40 ml) at ambient temperature for 2 hours. The obtained solid was collected by filtration, washed with water and dried under reduced pressure at 50° C., overnight to obtain crude zonisamide (7.4 grams, 80.4% yield) having a purity of 98.7%, as determined by HPLC.
[Compound]
Name
three
Quantity
250 mL
Type
reactant
Reaction Step One
Name
1,2-benzisoxazole-3-methanesulfonic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.36 mL
Type
reactant
Reaction Step Four
Quantity
4.1 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
80.4%

Synthesis routes and methods II

Procedure details

1,2-Benzisoxazole-3-methanesulfonic acid (1) (20.0 g, 93.8 mmol) was mixed with acetonitrile (60 mL) and heated to reflux. The clear solution was cooled to 65° C. and phosphorous oxychloride (5.7 mL; 62.3 mmol) was added. The mixture was heated to reflux for 10 hours and then cooled to room temperature. Ethyl acetate (100 mL) was added and the mixture was filtered through CELITE™, which was subsequently washed with ethyl acetate (40 mL). The filtrate was cooled in an ice bath and ammonia gas was bubbled through the solution for 1 hour. The mixture was concentrated and water (100 mL) was added. The mixture was heated to reflux and cooled. It was concentrated, cooled in an ice-bath and filtered to yield crude zonisamide. Purification was achieved by recrystallization from iso-propanol/water. The yield of purified product was 78.8%.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Zonisamide
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Zonisamide
Reactant of Route 3
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Reactant of Route 4
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Citations

For This Compound
28,500
Citations
M Baulac - Epilepsy research, 2006 - Elsevier
… /clinical profiles of zonisamide to be clearly defined. Zonisamide is structurally distinct from other … Zonisamide has a long T 1/2 enabling once-daily dosing, linear pharmacokinetics and …
Number of citations: 113 www.sciencedirect.com
IE Leppik - Epilepsia, 1999 - Wiley Online Library
Zonisamide (ZNS) is a broad‐spectrum antiepileptic drug in both animal models of epilepsy and patients with epilepsy. It is effective for both localization‐related and generalized …
Number of citations: 122 onlinelibrary.wiley.com
IE Leppik - Seizure, 2004 - Elsevier
Zonisamide is a synthetic 1,2-benzisoxazole-3-methanesulfonamide with anticonvulsant properties. The sulfamoyl group on zonisamide was … of action since zonisamide requires much …
Number of citations: 269 www.sciencedirect.com
V Biton - Clinical neuropharmacology, 2007 - journals.lww.com
… In addition, zonisamide is a weak inhibitor of carbonic anhydrase. However, this mechanism is not believed to contribute to the antiepileptic activity of zonisamide. Although zonisamide …
Number of citations: 186 journals.lww.com
M Okada, S Kaneko, T Hirano, K Mizuno, T Kondo… - Epilepsy research, 1995 - Elsevier
Effects of zonisamide (ZNS) on extracellular dopamine (DA), its precursor 3,4-dihydroxyphenylalanine (DOPA), its metabolites 3,4-dihydroxyphenylacetic acid (DOPAC) and …
Number of citations: 212 www.sciencedirect.com
T Mimaki - Therapeutic drug monitoring, 1998 - journals.lww.com
… zonisamide metabolism and decrease serum zonisamide levels at steady state. Although zonisamide … some patients, the interactions of zonisamide with other antiepileptic drugs seem …
Number of citations: 124 journals.lww.com
T Yamauchi, H Aikawa - Seizure, 2004 - Elsevier
… zonisamide in combination with other antiepilepsy drugs. Patients receiving zonisamide … We conclude that zonisamide is highly effective for partial seizures and generalized seizures…
Number of citations: 58 www.sciencedirect.com
GJ Sills, MJ Brodie - Epilepsia, 2007 - Wiley Online Library
… as zonisamide, are less likely to cause adverse drug interactions. A series of interaction studies has revealed zonisamide to … However, zonisamide is principally inactivated by CYP3A4‐…
Number of citations: 121 onlinelibrary.wiley.com
AJ Wilensky, PN Friel, LM Ojemann, CB Dodrill… - …, 1985 - Wiley Online Library
… zonisamide using the same design. The subsidiary goals of the study were to learn whether the provisional therapeutic range of zonisamide … behavior of zonisamide after chronic dosing …
Number of citations: 134 onlinelibrary.wiley.com
…, I Kanazawa, Japan Zonisamide on PD Study Group - Neurology, 2007 - AAN Enterprises
Objective: To evaluate the efficacy, safety and tolerability of daily doses of 25, 50, and 100 mg of zonisamide (ZNS) administered as adjunctive treatment in patients with Parkinson …
Number of citations: 263 n.neurology.org

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